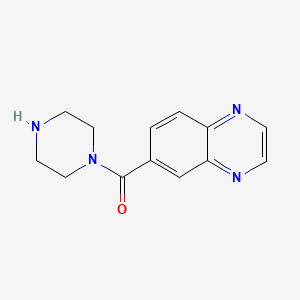
Piperazin-1-yl(quinoxalin-6-yl)methanone
Übersicht
Beschreibung
Piperazin-1-yl(quinoxalin-6-yl)methanone, also known as Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, is a chemical compound with the molecular formula C13H15ClN4O . It has a molecular weight of 278.74 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone and its derivatives has been the subject of several studies . For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base to yield trimethoxyphenyl piperzine derivatives .
Molecular Structure Analysis
The molecular structure of Piperazin-1-yl(quinoxalin-6-yl)methanone is characterized by the presence of a piperazine ring attached to a quinoxaline ring via a methanone group . This structure contributes to the compound’s unique chemical properties and potential biological activities.
Physical And Chemical Properties Analysis
Piperazin-1-yl(quinoxalin-6-yl)methanone is a solid at room temperature . It has a molecular weight of 278.74 and a molecular formula of C13H15ClN4O . The compound is typically stored in an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Summary of Application : Piperazin-1-yl(quinoxalin-6-yl)methanone is used in the synthesis of quinoxaline derivatives, which have been evaluated for their inhibitory activity against the transforming growth factor-β (TGF-β) type I receptor kinase . Overexpression of TGF-β has been associated with various diseases, making it an attractive molecular target for the treatment of cancers .
- Methods of Application : The compound is used in the synthesis of 3-substituted-4-(quinoxalin-6-yl) pyrazoles. These derivatives are then evaluated for their inhibitory activity in enzymatic assays .
- Results or Outcomes : Among the synthesized compounds, the most active compound inhibited TGF-β type I receptor kinase phosphorylation with an IC50 value of 0.28 µM, with 98% inhibition at 10 µM. This compound also showed good selectivity against p38α mitogen activated protein (MAP) kinase .
Antibacterial Activity
- Summary of Application : Quinoxaline derivatives, such as Piperazin-1-yl(quinoxalin-6-yl)methanone, have been studied for their antibacterial properties . They can be used to develop new antibiotics, particularly against drug-resistant strains.
- Methods of Application : The antibacterial activity of these compounds is typically evaluated using in vitro assays against a range of bacterial strains .
- Results or Outcomes : While specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, quinoxaline derivatives in general have shown promising results in these studies .
Anticonvulsant Activity
- Summary of Application : Some quinoxaline derivatives have been found to possess anticonvulsant activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of epilepsy.
- Methods of Application : The anticonvulsant activity of these compounds is usually evaluated using animal models of epilepsy .
- Results or Outcomes : Again, while specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Anti-Tuberculosis Activity
- Summary of Application : Quinoxaline derivatives have been studied for their anti-tuberculosis activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of tuberculosis.
- Methods of Application : The anti-tuberculosis activity of these compounds is usually evaluated using in vitro assays against Mycobacterium tuberculosis .
- Results or Outcomes : While specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Anti-Malarial Activity
- Summary of Application : Some quinoxaline derivatives have been found to possess anti-malarial activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of malaria.
- Methods of Application : The anti-malarial activity of these compounds is usually evaluated using in vitro assays against Plasmodium falciparum .
- Results or Outcomes : Again, while specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Anti-Leishmanial Activity
- Summary of Application : Quinoxaline derivatives have been studied for their anti-leishmanial activity . This suggests that Piperazin-1-yl(quinoxalin-6-yl)methanone could potentially be used in the treatment of leishmaniasis.
- Methods of Application : The anti-leishmanial activity of these compounds is usually evaluated using in vitro assays against Leishmania donovani .
- Results or Outcomes : While specific results for Piperazin-1-yl(quinoxalin-6-yl)methanone were not found, other quinoxaline derivatives have shown promising results in these studies .
Safety And Hazards
Piperazin-1-yl(quinoxalin-6-yl)methanone is classified under the GHS07 hazard class . It carries the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
piperazin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJVNPXPVZDTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678466 | |
| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(quinoxalin-6-yl)methanone | |
CAS RN |
1092961-15-3 | |
| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)

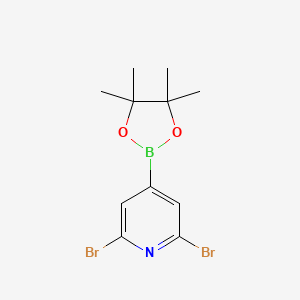
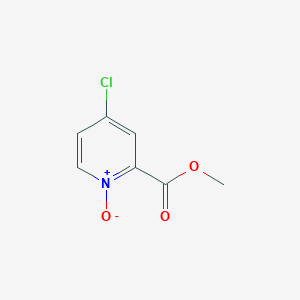
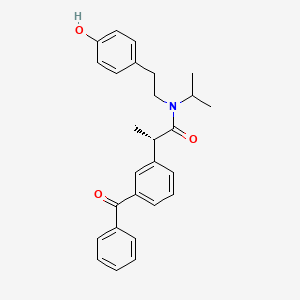


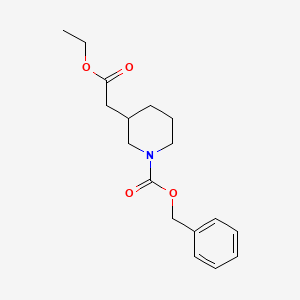
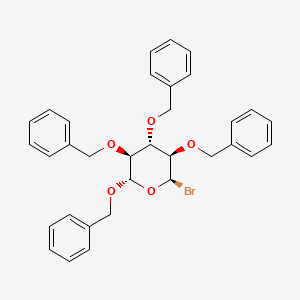

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)